molecular formula C17H17Cl2NO3 B10979316 2-(2,4-dichlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide

2-(2,4-dichlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide

Cat. No.: B10979316
M. Wt: 354.2 g/mol
InChI Key: GBKFHHPPIPHVMP-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The structure of this compound includes a dichlorophenoxy group and a methoxy-methylphenyl group, which contribute to its herbicidal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide typically involves the following steps:

    Preparation of 2,4-dichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.

    Formation of 2-(2,4-dichlorophenoxy)propanoic acid: This involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Amidation: The final step involves the reaction of 2-(2,4-dichlorophenoxy)propanoic acid with 2-methoxy-5-methylaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk chlorination: of phenol.

    Large-scale esterification: and amidation reactions.

    Purification: steps to ensure the final product meets agricultural standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various by-products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of phenoxy herbicides.

    Biology: Investigated for its effects on plant physiology and metabolism.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.

    Industry: Widely used in agriculture for weed control, contributing to increased crop yields.

Mechanism of Action

The herbicidal action of 2-(2,4-dichlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide involves:

    Disruption of plant hormone balance: It mimics the action of natural plant hormones (auxins), leading to uncontrolled growth and eventually plant death.

    Molecular Targets: The compound targets specific receptors in plant cells, interfering with normal cellular functions.

    Pathways Involved: It affects pathways related to cell division and elongation, leading to abnormal growth patterns.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar herbicidal properties.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): Similar in structure and function, used for selective weed control.

Uniqueness

    Structural Differences: The presence of the methoxy-methylphenyl group in 2-(2,4-dichlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide provides unique reactivity and selectivity.

    Herbicidal Efficiency: It may offer improved herbicidal activity and selectivity compared to other phenoxy herbicides.

Properties

Molecular Formula

C17H17Cl2NO3

Molecular Weight

354.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide

InChI

InChI=1S/C17H17Cl2NO3/c1-10-4-6-16(22-3)14(8-10)20-17(21)11(2)23-15-7-5-12(18)9-13(15)19/h4-9,11H,1-3H3,(H,20,21)

InChI Key

GBKFHHPPIPHVMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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